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Compound of Interest

Compound Name: 3-Pyridazineacetic acid

Cat. No.: B1342412 Get Quote

Disclaimer: Extensive searches for experimental spectroscopic data on 3-pyridazineacetic
acid yielded no specific results. Due to this lack of available information, this guide focuses on

the spectroscopic analysis of a structurally related analogue, pyridazine-3-carboxylic acid. This

compound shares the core pyridazine ring and a carboxylic acid functional group, offering

valuable insights into the spectroscopic characteristics of this class of molecules. The data

presented herein is compiled from available literature and databases for pyridazine-3-

carboxylic acid and should be considered as a reference for researchers, scientists, and drug

development professionals working with similar chemical entities.

Introduction
Pyridazine-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of

C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol . Its structure, featuring a pyridazine ring

substituted with a carboxylic acid group, makes it a molecule of interest in medicinal chemistry

and materials science. Understanding its spectroscopic properties is fundamental for its

identification, characterization, and quality control in various research and development

applications. This guide provides a summary of its key spectroscopic features and the

methodologies for their determination.

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for pyridazine-3-carboxylic

acid. It is important to note that some of this data is derived from studies on its coordination
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complexes, and as such, the values for the free acid are inferred and should be treated as

estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Pyridazine-3-Carboxylic Acid (Estimated)

Proton
Chemical Shift (δ,
ppm)

Multiplicity Notes

H-4 > 8.51 Doublet of Doublets

Estimated to be

downfield of the

coordinated ligand's

signal.

H-5 > 7.93 Doublet of Doublets

Estimated to be

downfield of the

coordinated ligand's

signal.

H-6 > 9.54 Doublet of Doublets

Estimated to be

downfield of the

coordinated ligand's

signal.

-COOH Variable Broad Singlet

Typically observed

between 10-13 ppm,

highly dependent on

solvent and

concentration.

Note: The chemical shifts for the pyridazine ring protons are estimated based on the reported

upfield shift upon coordination to a ruthenium(II) ion. The actual values for the free ligand are

expected to be further downfield.[1]

Table 2: ¹³C NMR Spectroscopic Data for Pyridazine-3-Carboxylic Acid
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Carbon Chemical Shift (δ, ppm) Notes

C-3 ~150-155 Shifted upon coordination.

C-4 ~125-155
Within the aromatic region for

the pyridazine ring.

C-5 ~125-155
Within the aromatic region for

the pyridazine ring.

C-6 ~125-155
Within the aromatic region for

the pyridazine ring.

-COOH ~165.24

Estimated based on a reported

+5.0 ppm downfield shift upon

coordination to a metal ion.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Pyridazine-3-Carboxylic Acid

Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

O-H (Carboxylic Acid) 3300-2500 Broad Stretching

C-H (Aromatic) 3100-3000 Medium Stretching

C=O (Carboxylic Acid) ~1733 Strong Stretching

C=C, C=N, N=N

(Ring)
1587-1436 Medium-Strong Stretching

Note: The C=O stretching frequency is based on the reported value for the free ligand, which

disappears upon coordination. The pyridazine ring vibrations are inferred from the region

reported for its ruthenium complexes.[1][2]

Mass Spectrometry (MS)
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No experimental mass spectrometry data for pyridazine-3-carboxylic acid was found in the

searched literature. The table below provides its key mass-related properties.

Table 4: Mass Spectrometry Data for Pyridazine-3-Carboxylic Acid

Parameter Value

Molecular Formula C₅H₄N₂O₂

Molecular Weight 124.10 g/mol

Exact Mass 124.0273 g/mol

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of pyridazine-3-carboxylic acid

are not explicitly available. However, based on standard laboratory practices and information

from related studies, the following methodologies can be applied.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of pyridazine-3-carboxylic acid in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base for

solubility). The choice of solvent is critical as it can influence the chemical shifts, particularly

of the acidic proton.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by

Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to an internal standard, such

as tetramethylsilane (TMS).

IR Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry

potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and

press it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from

the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with

Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

Data Acquisition:

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion

source where it is bombarded with high-energy electrons.
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ESI-MS: Infuse the sample solution into the ESI source to generate protonated ([M+H]⁺)

or deprotonated ([M-H]⁻) molecular ions.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the

compound from the molecular ion peak. The fragmentation pattern can provide additional

structural information.

Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic

analysis of a solid organic compound like pyridazine-3-carboxylic acid.
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General workflow for NMR spectroscopy.

Click to download full resolution via product page

General workflow for NMR spectroscopy.

Sample Preparation
IR Analysis

Output
Solid Sample Mix with KBr Press into Pellet FTIR Spectrometer

Acquire Background Acquire Sample Spectrum IR Spectrum

General workflow for IR spectroscopy (KBr pellet method).
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General workflow for IR spectroscopy (KBr pellet method).
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General workflow for mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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